molecular formula C10H8ClN B1584612 8-Chloro-2-methylquinoline CAS No. 3033-82-7

8-Chloro-2-methylquinoline

Cat. No. B1584612
CAS RN: 3033-82-7
M. Wt: 177.63 g/mol
InChI Key: VVLYDFPOGMTMFJ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylquinoline is a methyl substituted quinolinol derivative . It has the molecular formula C10H8ClN and a molecular weight of 177.630 .


Synthesis Analysis

A series of structurally diverse 2-chloro-8-methyl quinoline imides were synthesized by conversion of 2-chloro-8- methyl quinoline-3- carboxaldehyde to its amide followed by coupling of different benzoyl chlorides .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-methylquinoline can be represented by the IUPAC Standard InChI: InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9 (11)10 (8)12-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

8-Chloro-2-methylquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 278.2±20.0 °C at 760 mmHg, and a flash point of 148.7±7.4 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 145.0±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Potentials of Analogs : A study found that 4-methylquinoline analogs, which are structurally related to 8-Chloro-2-methylquinoline, displayed significant antimicrobial activities against foodborne bacteria. These findings suggest potential applications in developing natural preservatives or pharmaceutical agents (Kim et al., 2014).

Spectroscopy and Synthetic Chemistry

  • Spectroscopic Studies and Derivative Synthesis : Another research focused on the synthesis and spectroscopic characterization of biologically important hydroxyhaloquinolines and their derivatives, highlighting their significance in medicinal chemistry and material science (Małecki et al., 2010).

Photolysis in Environmental Chemistry

  • Photodegradation of Quinolinecarboxylic Herbicides : A study examined the photodegradation of two quinolinecarboxylic herbicides in aqueous solutions, where compounds similar to 8-Chloro-2-methylquinoline were investigated for their environmental impact and degradation pathways (Pinna & Pusino, 2012).

Chemistry of Substituted Quinolinones

  • Synthesis and Nucleophilic Reactions : Research on the chemistry of substituted quinolinones, including compounds like 4-Chloro-8-methylquinolin-2(1H)-one, explored their synthesis and nucleophilic reactions. This study contributes to the broader understanding of quinoline derivatives in organic chemistry (Ismail, Abass, & Hassan, 2000).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

8-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLYDFPOGMTMFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277929
Record name 8-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methylquinoline

CAS RN

3033-82-7
Record name 8-Chloro-2-methylquinoline
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Record name 8-Chloroquinaldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-2-methylquinoline
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Synthesis routes and methods I

Procedure details

A mixture consisting of 128 g (1.0 mole) of o-chloroaniline, 304 g of conc. hydrochloric acid and 61 g of water was maintained at 90°-95° C., and with sufficient stirring, 70 g (1.0 mole) of crotonaldehyde was added dropwise over the course of 2 hours. After the addition, the mixture was reacted further at 90°-95° C. for 1 hour. The reaction mixture was cooled, and then rendered alkaline by adding a conc. aqueous solution containing 132 g of sodium hydroxide with ice cooling. The alkaline mixture was separated into layers, and the oily layer was distilled at 2-3 mmHg to afford 72 g (0.4 mole) of 8-chloroquinaldine.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Name
Quantity
61 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 was followed, except that 130 g/hour of 2-chloroaniline and 84 g/hour of crotonaldehyde were employed. Distillation from the oil bed under 5 mbar until the bottom temperature reached 250° C., and crystallization of the distillate with xylene, gave 101 g (57% of theory) of 8-chloro-2-methylquinoline of melting point 64° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TQ Wu, JH Wang, F Shen, AX Hu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… 8-Chloro-2-methylquinoline … The structure of the title compound, 8-chloro-2-methylquinoline, is shown in Fig 1. It is an important intermediate of medecine industry (Shen et al., 2006; …
Number of citations: 2 scripts.iucr.org
T Nakamura, S Nagahama - Nippon Kagaku Kaishi, 1979 - hero.epa.gov
… , SnCl4 and I2 on the yield of 8-chloro-2-methylquinoline in the Doebner-Miller reaction … for the synthesis of 8-chloro-2-methylquinoline from crotonaldehyde or paraldehyde and o-…
Number of citations: 1 hero.epa.gov
Y Watanabe, SC Shim, T Mitsudo - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
A variety of aminoarenes react with aliphatic aldehydes in the presence of a catalytic amount of a rhodium complex and an excess amount of the corresponding nitroarenes at 180 C to …
Number of citations: 58 www.journal.csj.jp
J Chen, K Wen, Y Wu, J Deng, H Chen, X Yao… - …, 2021 - Wiley Online Library
… 7-Fluoro-2-methylquinoline, 7-chloro-2-methylquinoline, 8-chloro-2-methylquinoline and 2,4-dimethylquinoline were also viable substrates, affording 3 ai–3 al in 72–88 % yields. 1-…
S Spurlin, M Blocker, J LoBue, J Wu, C Padgett… - Tetrahedron …, 2020 - Elsevier
… Mono-fluorinated product 9 was obtained when 8-chloro-2-methylquinoline was subjected to electrolysis. In all cases, selective fluorination occurred on the benzenoid ring only and …
Number of citations: 3 www.sciencedirect.com
M Mori, T Suzuki - Inorganica Chimica Acta, 2020 - Elsevier
… To the resulting red solution, a THF solution (15 mL) of 8-chloro-2-methylquinoline (3.19 g, 18.0 mmol) was added dropwise with stirring for 1 h. The resulting mixture was stirred for …
Number of citations: 6 www.sciencedirect.com
JCYL Blanc, W ScottáHopkins, J LarryáCampbell - Analyst, 2015 - pubs.rsc.org
Understanding the mechanisms and energetics of ion solvation is critical in many scientific areas. Here, we present a methodlogy for studying ion solvation using differential mobility …
Number of citations: 68 pubs.rsc.org
SI Burmistrov, VS Litvinov - Chemistry of Heterocyclic Compounds, 1976 - Springer
… (IX), and 8-phenylamino2-methylquinoline (VII) were obtained, respectively, from 8-chlorquinoline, 6,8-dichloroquinoline, 5-chloro-8-hydroxyquinoline, and 8-chloro-2-methylquinoline …
Number of citations: 5 link.springer.com
L Gong, LJ Xing, T Xu, XP Zhu, W Zhou… - Organic & …, 2014 - pubs.rsc.org
… When 8-chloro-2-methylquinoline was used, a moderate yield of 3g was obtained. 2-Methylquinolines containing other electron-withdrawing groups (fluoro, bromo, nitro) were …
Number of citations: 42 pubs.rsc.org
NJA Coughlan, C Liu, MJ Lecours… - Journal of The …, 2019 - ACS Publications
… (o) and (p) show different DMS behavior for 8-chloro-2-methylquinoline with the addition of IPA or ACN, respectively, although the calculated Gibbs binding energy for this complex …
Number of citations: 13 pubs.acs.org

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